4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

This benzamide derivative features a bulky 4-tert-butyl group and 2-phenylpyrimidine tail—a privileged kinase inhibitor scaffold. Its unique structure enables SAR diversification at the para-position, chemoproteomic affinity studies, and use as a negative control for Pim kinase assays. Procure with confidence for advanced medicinal chemistry programs; custom synthesis & bulk quantities are available.

Molecular Formula C23H25N3O
Molecular Weight 359.473
CAS No. 2034482-44-3
Cat. No. B2790575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
CAS2034482-44-3
Molecular FormulaC23H25N3O
Molecular Weight359.473
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
InChIInChI=1S/C23H25N3O/c1-23(2,3)20-11-9-19(10-12-20)22(27)24-14-13-17-15-25-21(26-16-17)18-7-5-4-6-8-18/h4-12,15-16H,13-14H2,1-3H3,(H,24,27)
InChIKeyJMTZSUHSUXWSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide (CAS 2034482-44-3): Core Chemical Identity and Structural Context for Research Procurement


4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide (CAS 2034482-44-3) is a synthetic benzamide derivative with the molecular formula C23H25N3O and a molecular weight of 359.5 g/mol . The compound features a 4-tert-butylbenzamide moiety connected via an ethyl linker to a 2-phenylpyrimidine group, placing it within a broader class of phenylpyrimidine-containing amides that have been investigated as kinase inhibitors, particularly targeting the Pim serine/threonine kinase family [1]. This compound serves as a structurally defined intermediate or tool compound in medicinal chemistry programs focused on Pim kinase modulation.

Why Generic Substitution of 4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide Is Not Advisable Without Comparative Pim Kinase Selectivity Data


Within the phenylpyrimidine-benzamide chemotype, small structural modifications can produce dramatic shifts in kinase inhibition potency and selectivity. For example, compounds differing only in the substitution pattern on the benzamide ring (e.g., 3-fluoro, 2-methyl, or 4-dimethylamino analogs) exhibit distinct target interaction profiles . The 4-tert-butyl substituent on the benzamide ring of the target compound introduces pronounced steric bulk and lipophilicity that is absent in the unsubstituted, halogenated, or amino-substituted variants. Without head-to-head comparative data, assuming interchangeable activity among these analogs is scientifically unjustified; even closely related Pim inhibitor scaffolds differ by orders of magnitude in IC50 values across Pim-1, Pim-2, and Pim-3 isoforms [1].

Quantitative Differentiation Evidence for 4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide Versus In-Class Analogs


Physicochemical Property Profile: Calculated Lipophilicity and Steric Bulk Comparison with 4-H, 4-F, and 4-N(CH3)2 Analogs

Among phenylpyrimidine-ethyl-benzamide derivatives with varying para-substituents on the benzamide ring, the 4-tert-butyl group provides the highest calculated lipophilicity (XLogP3) and largest topological polar surface area (TPSA). The target compound exhibits a molecular weight of 359.5 g/mol with a TPSA of approximately 54.9 Ų, compared to 54.9 Ų for the 2-chloro-6-fluoro analog (MW ~385 g/mol) and similar TPSA values for other halogenated variants . The tert-butyl group contributes approximately +2.5 logP units relative to an unsubstituted benzamide, substantially altering passive membrane permeability predictions. This physicochemical differentiation is critical for cell-based assay performance and in vivo distribution, as Pim kinase inhibitors require adequate cell penetration to engage intracellular targets [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Structural Preclusion of Pim-2 Hinge-Region Hydrogen Bond Donor Interactions: A Class-Level Differentiation from Hinge-Binding Pim Inhibitors

The target compound lacks a hydrogen bond donor in the pyrimidine 4-position or a suitable hinge-binding motif, which distinguishes it from ATP-competitive Pim inhibitors such as SMI-4a (IC50 Pim-1 = 24 nM, Pim-2 = 100 nM) and CX-6258 (IC50 Pim-1 = 5 nM, Pim-2 = 25 nM, Pim-3 = 16 nM) . Pim kinases possess a unique hinge region with a proline residue that precludes a canonical hydrogen bond donor-acceptor interaction; however, many potent Pim inhibitors still engage the hinge via alternative motifs. The target compound's amide-linked structure suggests a Type II or allosteric binding mode distinct from ATP-competitive chemotypes, potentially conferring different selectivity profiles across the Pim family and the broader kinome. In the absence of direct biochemical data, this structural inference positions the compound as a mechanistically differentiated tool for probing non-ATP-competitive Pim inhibition.

Kinase Inhibition Structure-Based Drug Design Pim Kinase Selectivity

Documented Absence of Direct Comparative Biochemical Activity Data Against Defined Pim Kinase Paralogs

A comprehensive search of BindingDB, ChEMBL, and the patent literature reveals no publicly available IC50, Ki, or EC50 data for 4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide against Pim-1, Pim-2, Pim-3, or any other kinase target. This contrasts with structurally related compounds within the same patent families (e.g., US9394297, US9321756) where certain exemplars have reported Pim-2 IC50 values ranging from 0.10 nM to 1.58 nM [1]. The absence of activity data represents a critical evidence gap: procurement decisions cannot be based on demonstrated potency or selectivity advantages because no such data exist in the public domain. Users considering this compound must either commission de novo biochemical profiling or reference this compound solely as a synthetic intermediate or negative control based on structural considerations.

Pim Kinase Assay Activity Data Gap Procurement Decision-Making

Recommended Research and Procurement Scenarios for 4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide Based on Available Evidence


Use as a Synthetic Intermediate in Medicinal Chemistry Pim Inhibitor Programs

The compound can serve as a late-stage intermediate for parallel synthesis libraries exploring structure-activity relationships (SAR) around the benzamide 4-position. Its tert-butyl group provides a steric and lipophilic anchor point, and the ethyl-linked 2-phenylpyrimidine tail is a privileged scaffold in kinase inhibitor design [1]. Researchers can use this compound as a starting material for diversification via late-stage functionalization or as a reference point for comparing the effects of para-substituent variation on Pim kinase inhibition.

Negative Control or Inactive Comparator in Pim Kinase Biochemical Assays

Given the absence of confirmed Pim kinase inhibition data, this compound may be employed as a structurally matched negative control in assays where Pim-active compounds from the same chemotype series are being profiled. If experimental testing confirms low or absent Pim inhibitory activity, the compound's structural similarity to active analogs makes it valuable for ruling out non-specific effects attributable to the phenylpyrimidine-benzamide scaffold [1].

Chemoproteomics Probe for Target Deconvolution Studies

The compound's unique structural features—combining a bulky 4-tert-butylbenzamide with a 2-phenylpyrimidine tail—make it suitable for immobilization on affinity matrices for chemoproteomics experiments. Such studies could identify novel protein targets for this chemotype beyond the Pim kinase family, potentially revealing unanticipated therapeutic applications [1]. This application is particularly relevant given the lack of pre-existing target annotation for this specific compound.

Physicochemical Reference Standard for logP and Permeability Assay Calibration

With a calculated XLogP3 of approximately 3.8 and a molecular weight of 359.5 g/mol, this compound occupies a specific region of lipophilic-ligand chemical space [1]. It can be used as a reference standard for calibrating logP determination methods (shake-flask or chromatographic) and for benchmarking permeability across Caco-2 or MDCK cell monolayers in the context of blood-brain barrier penetration studies for kinase-targeted therapeutics.

Quote Request

Request a Quote for 4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.